Barleria

科学研究应用

巴勒林在科学研究中具有广泛的应用,包括:

作用机制

生化分析

Biochemical Properties

Barlerin interacts with various biomolecules, primarily enzymes and proteins, to exert its effects. It has been found to block TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decrease high-mobility group box-1 (HMGB-1) expression . This suggests that Barlerin may interact with these proteins and potentially others to modulate biochemical reactions.

Cellular Effects

Barlerin has significant effects on various types of cells and cellular processes. It has been shown to inhibit NF-κB activity, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition could potentially influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Barlerin involves its interaction with biomolecules at the molecular level. It blocks TNF-α-induced NF-κB phosphorylation by blocking High-mobility group box1 (HMGB1) expression . This suggests that Barlerin exerts its effects through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

In animal models, Barlerin at a dosage of 40 mg/kg demonstrates significant neuroprotective effect even after delayed administration at 4 hr after I/R

准备方法

巴勒林可从轮叶香茶菜 (Lamiophlomis rotata Kudo) 的叶片中分离得到,采用高效薄层色谱法 (HPTLC) 进行分离。通过光谱分析对标记化合物进行分离、纯化和鉴定 . 所用固定相为预涂硅胶 60 F 254 TLC 板,流动相为氯仿-甲醇,比例为 80:20 (v/v) .

化学反应分析

巴勒林会发生各种化学反应,包括:

氧化: 巴勒林可以被氧化成不同的产物,具体取决于所用试剂和条件。

还原: 还原反应可以修饰巴勒林中存在的官能团。

这些反应中常用的试剂包括氧化剂(如高锰酸钾)和还原剂(如硼氢化钠) . 从这些反应中形成的主要产物取决于所用试剂和具体条件。

相似化合物的比较

巴勒林与其他环烯醚萜苷类似,如山栀子苷甲酯和乙酰巴勒林 . 巴勒林的独特之处在于其在 8-O 位的特定乙酰化,这使其具有独特的生物活性 . 其他类似化合物包括:

山栀子苷甲酯: 另一种具有类似生物活性的环烯醚萜苷.

乙酰巴勒林: 巴勒林的衍生物,具有额外的乙酰化.

巴勒林独特的结构和生物活性使其成为各种科学和医学应用中的宝贵化合物。

属性

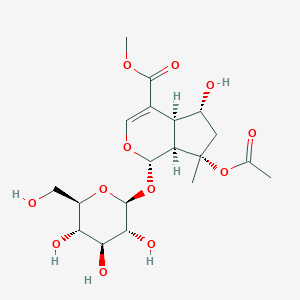

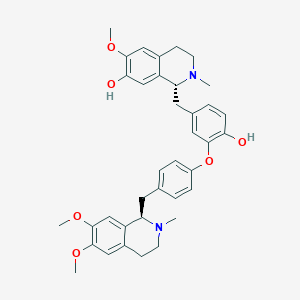

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFRZOLTIRQFCI-NGQYDJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206008 | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57420-46-9 | |

| Record name | Barlerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57420-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057420469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of barlerin?

A1: The molecular formula of barlerin is C19H28O12, and its molecular weight is 448.4 g/mol. [, , ]

Q2: What spectroscopic techniques are commonly used to characterize barlerin?

A2: Researchers frequently employ spectroscopic methods like UV, IR, 1D-NMR (1H NMR, 13C NMR), 2D-NMR (COSY, DEPT, HMQC, HSCQ, HMBC, NOESY), and mass spectrometry (ESI-MS, APCI-MS) to elucidate the structure of barlerin. [, , , , , , , , ]

Q3: Which analytical methods are used to quantify barlerin in plant materials or biological samples?

A3: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometry detection, are common techniques for quantifying barlerin. [, , , , , , ]

Q4: Have these analytical methods been validated, and what parameters are assessed during validation?

A4: Yes, several studies have validated the HPTLC and HPLC methods for barlerin quantification. Validation typically includes assessing parameters like linearity, precision, accuracy, sensitivity (LOD, LOQ), robustness, and recovery. [, , , ]

Q5: What is known about the biosynthesis of barlerin in plants?

A5: While the complete biosynthetic pathway of barlerin is not fully elucidated, research suggests its production likely involves the mevalonate pathway, leading to the formation of iridoid precursors. Specific enzymes like geranylgeranyl diphosphate reductase (PuHDR) and 3-hydroxy-3-methylglutaryl-CoA reductase (PuHMGR1) have been implicated in the biosynthesis of iridoid glycosides like shanzhiside methyl ester and umbroside (8-O-acetyl shanzhiside methyl ester) in Phlomis umbrosa, suggesting a potential role in barlerin biosynthesis as well. []

Q6: Does the accumulation of barlerin vary across different plant parts or species?

A6: Yes, barlerin accumulation can differ depending on the plant species, organ, and growth stage. For instance, in Barleria prionitis, both the leaves and aerial parts contain barlerin, but the content may vary. [, , , , ]

Q7: What are the reported pharmacological activities of barlerin?

A7: Studies have attributed various pharmacological activities to barlerin, including anti-inflammatory, hepatoprotective, anti-arthritic, anti-diarrheal, antiviral (particularly against respiratory syncytial virus), and potential chemopreventive effects. [, , , , , , ]

Q8: Are there any insights into the mechanisms of action underlying these activities?

A8: Research suggests that barlerin might exert its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and inhibiting the expression of inducible nitric oxide synthase (iNOS). In the context of chemoprevention, barlerin has been shown to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxifying enzyme. Molecular docking studies suggest barlerin might achieve this by inhibiting the Nrf2-KEAP1 protein complex, thereby activating the Nrf2 pathway and upregulating NQO1 expression. [, , ]

Q9: Has barlerin demonstrated antiviral activity, and if so, against which viruses?

A9: Yes, in vitro studies have shown that barlerin possesses potent antiviral activity, particularly against respiratory syncytial virus (RSV). [, ]

Q10: What is known about the pharmacokinetics of barlerin?

A10: While detailed pharmacokinetic data is limited, studies have investigated the absorption, distribution, metabolism, and excretion of barlerin in rats. Results indicate that barlerin undergoes extensive metabolism, primarily through phase II reactions like sulfation, glucuronidation, and conjugation with taurine, glycine, and glutathione. [, ]

Q11: Does barlerin interact with drug transporters or metabolizing enzymes?

A11: Specific information on barlerin's interactions with drug transporters and metabolizing enzymes is currently limited. Further research is needed to fully understand its potential for drug interactions. [, ]

Q12: Is there any information available regarding the toxicity and safety profile of barlerin?

A12: Detailed toxicological studies on barlerin are currently scarce. While some traditional uses suggest a history of relative safety, comprehensive toxicity assessments, including acute, chronic, and reproductive toxicity studies, are required to determine its safety profile and potential long-term effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)